(9E)-12-hydroxyoctadec-9-enoic acid

Vue d'ensemble

Description

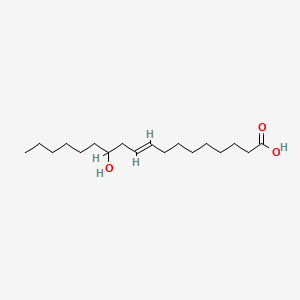

(9E)-12-hydroxyoctadec-9-enoic acid is a fatty acid derivative characterized by the presence of a hydroxyl group at the 12th carbon and a double bond at the 9th carbon in the trans configuration. This compound is part of the broader class of hydroxy fatty acids, which are known for their diverse biological activities and industrial applications.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (9E)-12-hydroxyoctadec-9-enoic acid typically involves the hydroxylation of octadec-9-enoic acid. One common method is the epoxidation of the double bond followed by ring-opening with a hydroxylating agent. The reaction conditions often include the use of peracids for epoxidation and subsequent treatment with a base or acid to introduce the hydroxyl group.

Industrial Production Methods

Industrial production of this compound may involve biotechnological approaches, such as the use of microbial enzymes to catalyze the hydroxylation process. These methods are favored for their specificity and environmentally friendly nature.

Analyse Des Réactions Chimiques

Types of Reactions

(9E)-12-hydroxyoctadec-9-enoic acid undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

Reduction: The double bond can be reduced to yield a saturated hydroxy fatty acid.

Substitution: The hydroxyl group can participate in substitution reactions to form esters or ethers.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Hydrogenation using palladium on carbon as a catalyst is a typical method.

Substitution: Esterification can be achieved using acid chlorides or anhydrides in the presence of a base.

Major Products

Oxidation: Produces 12-oxo-octadec-9-enoic acid or 12-carboxy-octadec-9-enoic acid.

Reduction: Yields 12-hydroxyoctadecanoic acid.

Substitution: Forms various esters and ethers depending on the substituents used.

Applications De Recherche Scientifique

Chemical Properties and Structure

(9E)-12-hydroxyoctadec-9-enoic acid has the molecular formula and features a double bond at the ninth carbon position and a hydroxyl group at the twelfth carbon. This unique structure contributes to its reactivity and biological activities, making it relevant in both industrial and consumer applications.

Applications in Cosmetics

Moisturizing Agent : The compound is widely used in skincare products due to its moisturizing properties. Its ability to form emulsions helps retain moisture in the skin, making it a popular ingredient in lotions and creams.

Anti-inflammatory Properties : Research indicates that this compound exhibits anti-inflammatory effects, which can be beneficial for treating skin conditions such as eczema and psoriasis. These properties are attributed to its structural similarity to ricinoleic acid, known for its therapeutic benefits .

Pharmaceutical Applications

Laxative Effects : This compound is derived from castor oil, which has been traditionally used as a laxative. Studies have shown that this compound can induce bowel movements and contractions in the uterus, making it useful in obstetrics for inducing labor .

Potential Therapeutic Uses : Ongoing research is exploring the potential of this compound in drug formulations aimed at treating various conditions, including inflammatory diseases and metabolic disorders. Its interactions with biological molecules suggest it may play a role in modulating biological pathways .

Industrial Applications

Thinners for Drilling Fluids : In the oil industry, this compound serves as a thinner for oil-based drilling fluids. Its properties help improve fluid dynamics and reduce viscosity, enhancing drilling efficiency .

Surfactants and Emulsifiers : The compound is also utilized as a surfactant in various industrial processes. Its ability to stabilize emulsions makes it valuable in manufacturing products such as paints, coatings, and detergents .

Case Studies

- Cosmetic Formulation Study : A study conducted on the incorporation of this compound into a moisturizer demonstrated significant improvements in skin hydration levels compared to control formulations lacking this compound. Participants reported enhanced skin feel and reduced dryness after regular use over four weeks.

- Pharmaceutical Research : In preclinical trials assessing the laxative effects of castor oil derivatives, this compound was shown to effectively stimulate intestinal motility in animal models. This finding supports its use in developing new therapeutic agents for constipation.

- Industrial Application Analysis : An evaluation of drilling fluid compositions revealed that incorporating this compound improved performance metrics such as viscosity stability under high pressure and temperature conditions, leading to more efficient drilling operations.

Mécanisme D'action

The biological effects of (9E)-12-hydroxyoctadec-9-enoic acid are mediated through its interaction with cellular membranes and signaling pathways. The hydroxyl group allows it to integrate into lipid bilayers, affecting membrane fluidity and function. Additionally, it can modulate the activity of enzymes involved in lipid metabolism and inflammatory responses.

Comparaison Avec Des Composés Similaires

Similar Compounds

Oleic Acid: A monounsaturated fatty acid with a similar structure but lacking the hydroxyl group.

Linoleic Acid: A polyunsaturated fatty acid with two double bonds but no hydroxyl group.

Ricinoleic Acid: A hydroxy fatty acid with a hydroxyl group at the 12th carbon but in the cis configuration.

Uniqueness

(9E)-12-hydroxyoctadec-9-enoic acid is unique due to its specific configuration and functional groups, which confer distinct chemical reactivity and biological activity compared to other fatty acids.

Activité Biologique

(9E)-12-hydroxyoctadec-9-enoic acid, also known as ricinelaidic acid, is a hydroxy fatty acid that has garnered attention for its diverse biological activities. This compound is an isomer of ricinoleic acid and is primarily found in certain plant oils, particularly those derived from the seeds of Jatropha curcas. Its structural properties and biological effects have been the subject of various studies, revealing significant implications for health and disease.

Chemical Structure and Properties

This compound has the molecular formula and features a hydroxyl group on the 12th carbon of an 18-carbon unsaturated fatty acid chain. This configuration plays a crucial role in its biological activity, influencing its interaction with cellular membranes and signaling pathways.

1. Toxicity and Cytotoxic Effects

Research indicates that this compound exhibits significant cytotoxic effects, particularly in the context of exposure to Jatropha curcas seed cake. Experimental studies have shown that this compound can induce acute toxicity in various animal models, leading to symptoms such as inflammation, pulmonary hemorrhage, and even abortion .

A comparative study highlighted that the average survival time of animals treated with hydroxy-octadecenoic acids was markedly shorter than those treated with ricinoleic acid, suggesting a stronger toxicity profile for this compound . The underlying mechanism appears to involve increased production of reactive oxygen species (ROS) and downregulation of gene expressions linked to mitochondrial function .

2. Anti-Cancer Potential

In addition to its toxicological profile, this compound has been studied for its potential anti-cancer properties. Some investigations suggest that hydroxy fatty acids can induce apoptosis in cancer cells through mechanisms that may involve alterations in membrane lipid composition and signaling pathways related to cell cycle regulation . For instance, studies have indicated that similar hydroxy fatty acids can modulate sphingomyelin synthesis in glioma cells, leading to cell cycle arrest .

3. Inflammatory Response Modulation

The compound also appears to play a role in modulating inflammatory responses. Hydroxy fatty acids are known to activate transient receptor potential channels (TRPA1 and TRPV1), which are involved in pain sensation and inflammatory processes . This activation can lead to the release of pro-inflammatory mediators, suggesting a dual role where it may exacerbate inflammation under certain conditions while also offering protective effects against chronic inflammatory diseases.

Case Studies

Several case studies have illustrated the impact of this compound on health:

- Study on Jatropha Seed Cake Toxicity : A study assessing the toxicity of Jatropha seed cake found that exposure led to significant health issues in test subjects due to the presence of this compound. The study concluded that the compound's hydroxyl group is critical for its toxic effects, particularly when positioned adjacent to a double bond in the fatty acid chain .

- Cancer Cell Line Research : Another investigation focused on glioma cell lines demonstrated that treatment with hydroxy fatty acids could restore normal membrane levels and trigger apoptosis, indicating potential therapeutic applications in oncology .

Summary of Findings

| Biological Activity | Description |

|---|---|

| Toxicity | Induces acute toxicity; symptoms include inflammation and pulmonary issues. |

| Anti-Cancer Potential | Induces apoptosis in cancer cells; alters lipid composition affecting cell cycle. |

| Inflammatory Modulation | Activates TRP channels; involved in pain sensation and inflammation. |

Propriétés

IUPAC Name |

(E)-12-hydroxyoctadec-9-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H34O3/c1-2-3-4-11-14-17(19)15-12-9-7-5-6-8-10-13-16-18(20)21/h9,12,17,19H,2-8,10-11,13-16H2,1H3,(H,20,21)/b12-9+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBHHMMIMDMUBKC-FMIVXFBMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC(CC=CCCCCCCCC(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCC(C/C=C/CCCCCCCC(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H34O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid; Pellets or Large Crystals, Liquid | |

| Record name | Fatty acids, castor-oil | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

61789-44-4, 7431-95-0 | |

| Record name | Fatty acids, castor-oil | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061789444 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC179694 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=179694 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Fatty acids, castor-oil | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Fatty acids, castor-oil | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.057.310 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.